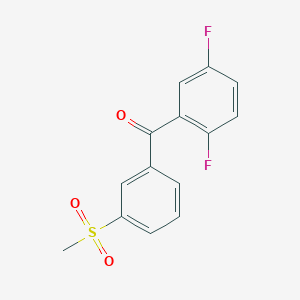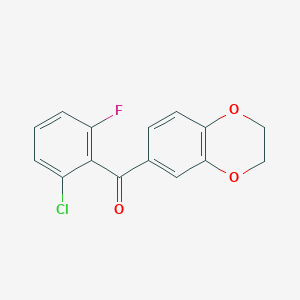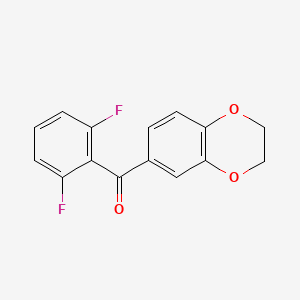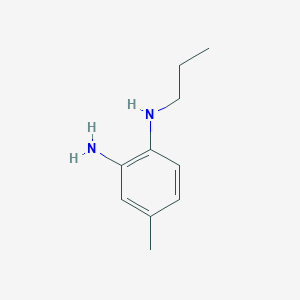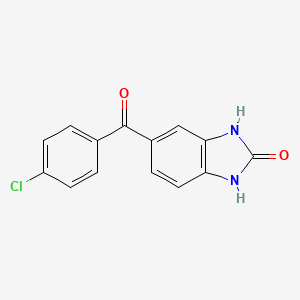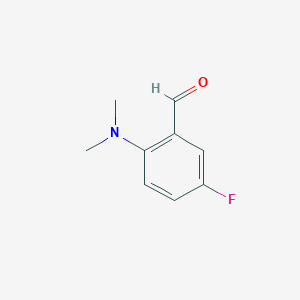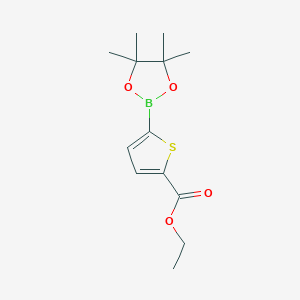
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate
Übersicht
Beschreibung
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C13H19BO4S and its molecular weight is 282.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
This compound is utilized as an intermediate in the synthesis of complex molecules. For instance, it has been involved in the synthesis of boric acid ester intermediates with benzene rings. The structural elucidation of such compounds is achieved through various spectroscopic methods, including FTIR, NMR, and mass spectrometry, alongside X-ray diffraction for crystallographic analysis. These methods confirm the molecular structure and provide insights into conformational and physicochemical properties through density functional theory (DFT) calculations (Huang et al., 2021).
Material Science Applications
In material science, derivatives of Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate have been employed in the development of electron transport materials (ETMs). For example, a synthesis approach has been developed for an electron transport material utilizing this compound as a key intermediate, showcasing its potential in the synthesis of triphenylene-based ETMs and host materials (Xiangdong et al., 2017).
Catalysis and Organic Transformations
This compound also plays a role in catalysis, particularly in palladium-catalyzed borylation reactions. It has been used for the borylation of arylbromides, showcasing a method that is effective even in the presence of sulfonyl groups, which are typically challenging substrates (Takagi & Yamakawa, 2013).
Advanced Organic Synthesis
Furthermore, this compound is involved in advanced organic synthesis techniques, contributing to the development of deeply colored polymers and other high-performance materials. These applications highlight its versatility and importance in creating novel materials with specific properties, such as luminescence and electrical conductivity (Welterlich, Charov, & Tieke, 2012).
Wirkmechanismus
Target of Action
Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate, also known as 5-(Ethoxycarbonyl)thiophene-2-boronic acid, pinacol ester, is a boronic ester compound . The primary targets of this compound are typically organic groups that are formally electrophilic . These targets play a crucial role in various chemical reactions, particularly in carbon-carbon bond-forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, the compound, being a boronic ester, transfers formally nucleophilic organic groups from boron to a metal catalyst, such as palladium . This interaction results in the formation of new bonds, specifically carbon-carbon bonds .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura (SM) cross-coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction affects various biochemical pathways, leading to the formation of complex organic compounds . The downstream effects of these pathways can result in the synthesis of various pharmaceuticals and fine chemicals .
Pharmacokinetics
Boronic esters like this compound are generally considered to be relatively stable and readily prepared . These properties can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds . This can lead to the synthesis of complex organic compounds, which can have various applications in pharmaceuticals and fine chemicals .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the SM cross-coupling reaction, in which the compound is involved, is known for its mild and functional group tolerant reaction conditions . Therefore, the reaction environment, including factors such as temperature, pH, and the presence of a suitable catalyst, can significantly influence the compound’s action .
Eigenschaften
IUPAC Name |
ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-6-16-11(15)9-7-8-10(19-9)14-17-12(2,3)13(4,5)18-14/h7-8H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGJQRFSPUBYRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(S2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674946 | |
| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1150271-60-5 | |
| Record name | Ethyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(4-aminophenyl)piperazin-1-yl]acetate](/img/structure/B1420365.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic acid](/img/structure/B1420368.png)
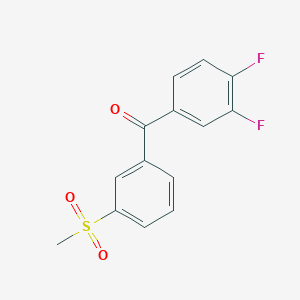
![4-[(2-Oxooxolan-3-yl)sulfanyl]benzoic acid](/img/structure/B1420371.png)
![4-[2-(4-Oxo-1,3-thiazolidin-3-yl)acetamido]benzoic acid](/img/structure/B1420372.png)

